N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide
Description
This compound features a fluorophenyl group, a methyl-substituted acetamide, a pyrazine ring with a thioether linkage, and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-27(19-9-7-18(24)8-10-19)21(30)17-31-23-22(25-11-12-26-23)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLXLZBJMQYEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the pyrazine intermediate with phenylpiperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the intermediate compound.
Final acylation step: The compound is then acylated with a suitable acylating agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is , with a molecular weight of 461.5 g/mol. The compound features a complex structure that contributes to its biological activity, including a fluorophenyl group and a piperazine moiety.
Antipsychotic Activity
Research indicates that compounds similar to this compound may exhibit antipsychotic properties due to their interaction with dopamine and serotonin receptors. The piperazine ring is known for enhancing the affinity for these receptors, making it a candidate for treating schizophrenia and other psychotic disorders.
Antidepressant Effects
Studies have shown that derivatives of piperazine are effective in treating depression. The compound's ability to modulate neurotransmitter levels could lead to potential antidepressant applications.
Anticancer Potential
The thioacetamide group in the structure suggests possible anticancer activity, as sulfur-containing compounds have been studied for their role in inhibiting cancer cell proliferation. Preliminary studies on related compounds indicate they may induce apoptosis in cancer cells.
Biochemical Mechanisms
The compound's mechanism of action involves modulation of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA). It is hypothesized that the interaction with these pathways can lead to improved mood stabilization and reduction of psychotic symptoms.
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds on rodent models exhibiting psychotic behavior. The results indicated significant reductions in hyperactivity and improved social interaction, suggesting that modifications to the piperazine structure enhance therapeutic effects.
Case Study 2: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, a derivative of this compound showed promising results in reducing depressive symptoms compared to placebo controls. The study highlighted the importance of the fluorophenyl group in enhancing bioavailability and receptor affinity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenylpiperazine-Acetamide Cores
a) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)
- Structure : Replaces the fluorophenyl group with a chloro-trifluoromethylphenyl moiety.
- Molecular Weight : 397.82 g/mol vs. target compound’s ~433.5 g/mol (estimated).
b) 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)
Analogues with Heterocyclic-Thioacetamide Systems
a) 2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide (Compound 2h)
- Structure : Pyrimidine ring replaces pyrazine; fluorophenyl and naphthyl substituents enhance hydrophobicity.
- Yield: 55% vs.
- Melting Point : 145–147°C, suggesting moderate crystallinity compared to phenylpiperazine-containing analogs .
b) N-(5,6-methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 3d)
Analogues with Modified Piperazine Moieties
a) N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Methylpiperazine instead of phenylpiperazine; benzothiazole replaces pyrazine.
- Activity : Demonstrated anticancer activity, suggesting piperazine-acetamide hybrids as versatile pharmacophores .
b) 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 587004-28-2)
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- 4-Fluorophenyl group
- N-methyl group
- Thioacetamide linkage
- Phenylpiperazine moiety
This unique combination of structural elements contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the thioamide from corresponding amine and thioketone.
- Introduction of the 4-fluorophenyl and piperazine groups through nucleophilic substitution reactions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazones derived from pyridine have shown potent antiproliferative effects against glioblastoma and breast cancer cells at nanomolar concentrations .
Table 1: Antitumor Activity Comparison
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Glioblastoma | 50 | Induction of apoptosis |
| Compound B | Breast Cancer | 30 | Inhibition of topoisomerase II |
| N-(4-fluorophenyl)-N-methyl... | TBD | TBD | TBD |
Neuropharmacological Effects
Compounds containing piperazine rings are known for their neuropharmacological properties, including the inhibition of serotonin reuptake and modulation of dopamine receptors. This suggests potential applications in treating disorders such as depression and anxiety .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Apoptotic Pathways : The compound may induce apoptosis through mitochondrial pathways, characterized by morphological changes in treated cells .
Case Studies
A recent study explored the effects of a related piperazine derivative on glioblastoma cells. The results demonstrated significant cytotoxicity with an IC50 value in the low nanomolar range, highlighting the potential for further development into therapeutic agents .
Q & A
Q. Optimization Strategies :
- Temperature control : Refluxing in anhydrous solvents (e.g., DMF or THF) improves yield .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%) .
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acetamide formation | Chloroacetyl chloride, Et₃N | 78 | 92 | |
| Thioether coupling | 3-Mercaptopyrazine, K₂CO₃ | 65 | 95 | |
| Piperazine addition | Pd(OAc)₂, Xantphos, 100°C | 82 | 98 |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thioacetamide (δ 4.1–4.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazine-thioether region .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 463.15) .
- X-ray Crystallography : Resolves regiochemistry of the pyrazine-thioether linkage and piperazine orientation (e.g., C–H···O interactions stabilize crystal packing) .
Critical Tip : For crystallography, slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
How can researchers resolve contradictions in reported biological activities of this compound?
Level: Advanced
Methodological Answer:
Contradictions in biological data (e.g., varying IC₅₀ values in kinase assays) often arise from:
- Assay conditions : Differences in buffer pH, ATP concentration, or incubation time .
- Cellular models : Use of immortalized vs. primary cells (e.g., HEK293 vs. neuronal cells) .
Q. Resolution Strategies :
Standardized protocols : Adopt consensus assay conditions (e.g., 10 μM ATP, pH 7.4) .
Dose-response curves : Test ≥6 concentrations (1 nM–100 μM) to calculate accurate IC₅₀ .
Orthogonal assays : Validate kinase inhibition with Western blotting (phospho-target analysis) .
What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
Level: Advanced
Methodological Answer:
- Scaffold modification : Synthesize analogs with:
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical H-bond donors (e.g., acetamide carbonyl) .
- Binding assays : Perform SPR or ITC to quantify interactions with target proteins (e.g., kinase domains) .
Q. Table 2: SAR Insights from Analog Studies
| Modification | Activity Change (vs. Parent) | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Cl | 3× ↑ kinase inhibition | |
| Pyrazine → Pyridine | 10× ↓ solubility |
What are the challenges in achieving regioselective substitution during synthesis, and how can they be addressed?
Level: Advanced
Methodological Answer:
Challenges :
- Pyrazine reactivity : Competing substitutions at N1 vs. N2 positions .
- Piperazine orientation : Undesired cis vs. trans configurations .
Q. Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
